

2,5-Dichloro-4-methylbenzoic acid CAS number 21460-88-8

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Compound of Interest

Compound Name: 2,5-Dichloro-4-methylbenzoic acid

Cat. No.: B1617964

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An In-Depth Technical Guide to **2,5-Dichloro-4-methylbenzoic Acid** (CAS No. 21460-88-8)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **2,5-Dichloro-4-methylbenzoic acid**. It moves beyond a simple data sheet to provide a foundational understanding of its properties, synthesis, and analytical validation, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

2,5-Dichloro-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro and methyl groups on the benzoic acid core makes it a valuable and versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the carboxylic acid group and the electronic effects of the substituents on the aromatic ring.

A summary of its key computed and experimental properties is presented below.[\[1\]](#)

Property	Value	Source
CAS Number	21460-88-8	PubChem[1]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂	PubChem[1]
Molecular Weight	205.03 g/mol	PubChem[1]
IUPAC Name	2,5-dichloro-4-methylbenzoic acid	PubChem[1]
Canonical SMILES	CC1=CC(=C(C=C1Cl)C(=O)O)Cl	PubChem[1]
Appearance	White to off-white powder or crystals	(Typical for similar compounds)
Melting Point	180 °C	Biosynth[2]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Strategic Synthesis: A Methodological Discussion

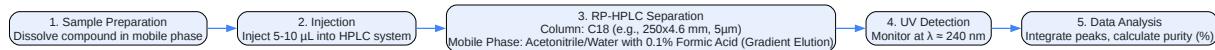
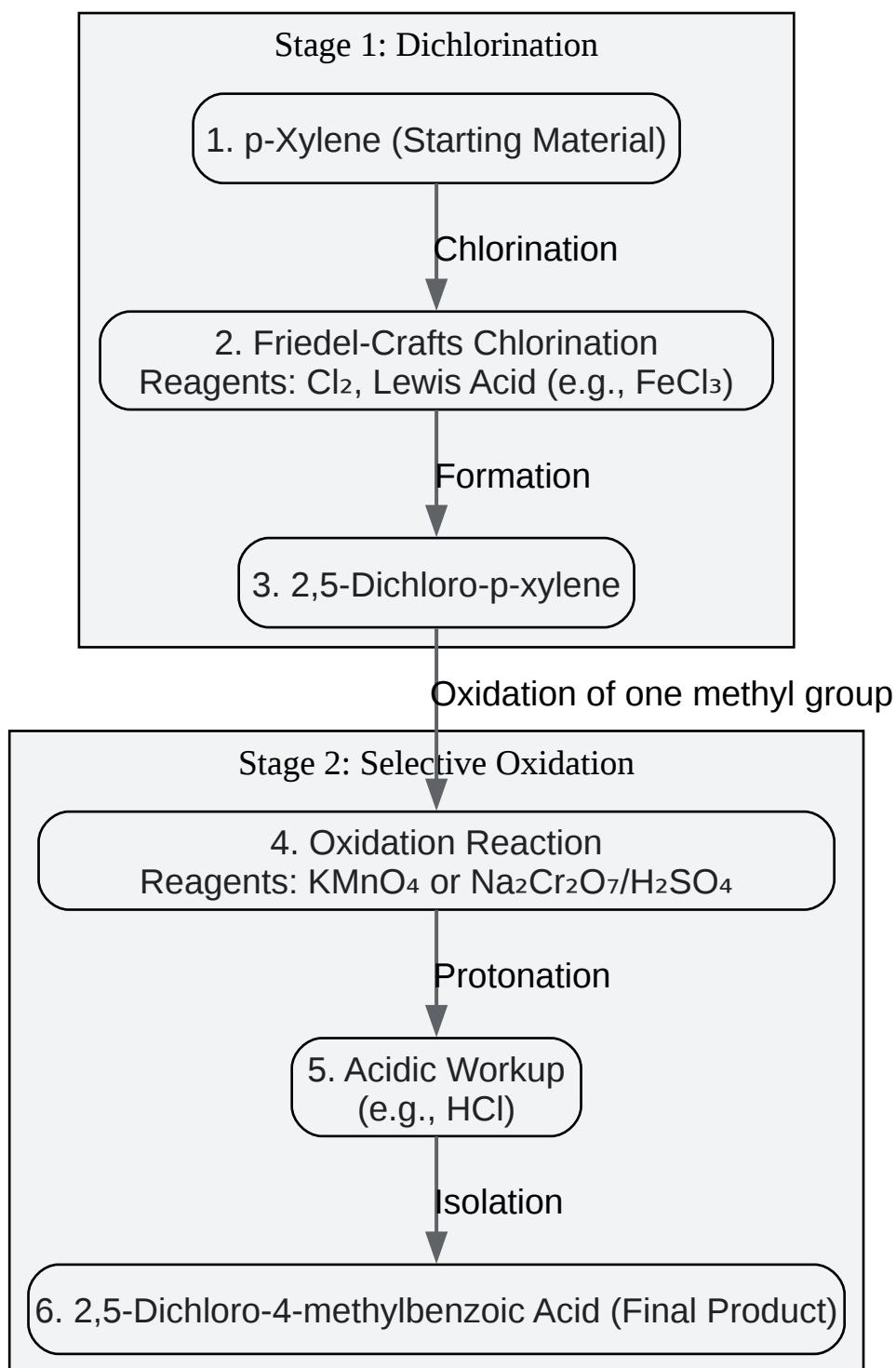
The synthesis of substituted benzoic acids often involves the oxidation of a corresponding toluene derivative. For **2,5-Dichloro-4-methylbenzoic acid**, a logical and field-proven approach starts with the chlorination of p-xylene (1,4-dimethylbenzene) followed by selective oxidation.

Causality in Synthetic Strategy:

The choice of p-xylene as a starting material is strategic. One methyl group serves as a precursor to the carboxylic acid, while the other, along with the ring's inherent directing effects, guides the chlorination process. A multi-step pathway is necessary to achieve the desired substitution pattern, as direct functionalization can lead to a mixture of isomers that are difficult to separate. A plausible synthetic approach is adapted from established methods for creating similar dichlorinated aromatic acids.[3][4]

Proposed Synthetic Workflow:

A robust synthesis can be conceptualized in two primary stages: dichlorination of the aromatic ring followed by oxidation of one methyl group.



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Sources

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